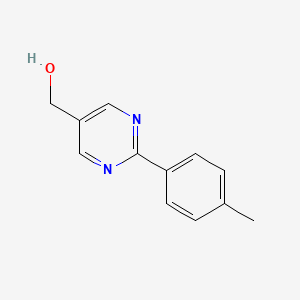
5-Chloro-6-(piperazin-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(piperazin-1-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring at the 6th position of the nicotinamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloronicotinic acid and piperazine.
Activation of Nicotinic Acid: 5-Chloronicotinic acid is first activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine to form this compound.
The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of substituted nicotinamide derivatives.
Oxidation: Formation of oxidized products like carboxylic acids or ketones.
Reduction: Formation of reduced products like amines or alcohols.
Hydrolysis: Formation of 5-chloronicotinic acid and piperazine.
科学的研究の応用
5-Chloro-6-(piperazin-1-yl)nicotinamide has several scientific research applications:
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Antimicrobial Activity: Explored for its potential antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
作用機序
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 5-Chloro-6-(morpholin-4-yl)nicotinamide
- 5-Chloro-6-(piperidin-1-yl)nicotinamide
- 5-Chloro-6-(azepan-1-yl)nicotinamide
Comparison
- Structural Differences : The primary difference lies in the substituent at the 6th position of the nicotinamide ring. While 5-Chloro-6-(piperazin-1-yl)nicotinamide has a piperazine ring, similar compounds may have different cyclic amines.
- Biological Activity : The biological activity can vary significantly based on the substituent, affecting enzyme inhibition, receptor binding, and overall pharmacokinetics.
- Chemical Reactivity : The presence of different substituents can influence the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.
特性
分子式 |
C10H13ClN4O |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
5-chloro-6-piperazin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16) |
InChIキー |
QATWNWZZSWDCRY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
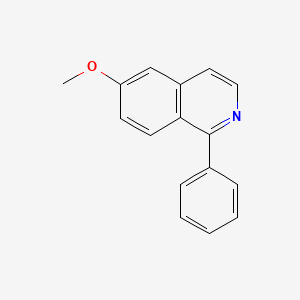
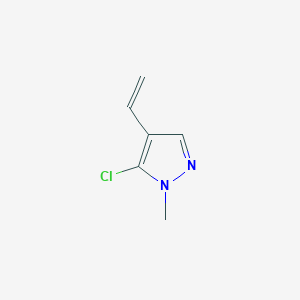



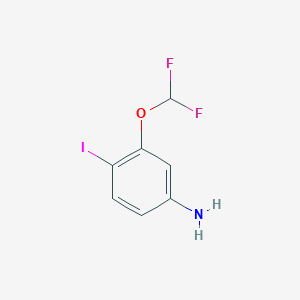
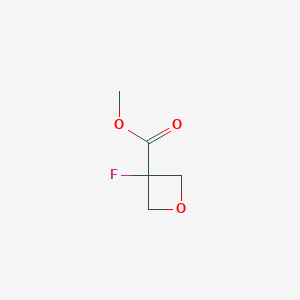
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
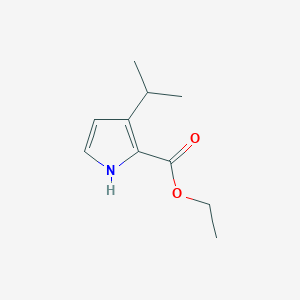
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
